

# 3-(Trifluoromethoxy)aniline molecular structure and formula

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## Compound of Interest

Compound Name: 3-(Trifluoromethoxy)aniline

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## An In-Depth Technical Guide to 3-(Trifluoromethoxy)aniline

**Abstract:** This technical guide provides a comprehensive overview of **3-(Trifluoromethoxy)aniline** (CAS No: 1535-73-5), a critical fluorinated building block in modern chemistry. The trifluoromethoxy (-OCF<sub>3</sub>) group imparts unique properties, including enhanced lipophilicity and metabolic stability, making this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[1][2][3]</sup> This document details its molecular structure, physicochemical properties, and key applications, offering essential data and methodologies for researchers, scientists, and professionals in drug development and materials science.

## Molecular Structure and Identification

**3-(Trifluoromethoxy)aniline** is an aromatic compound characterized by an aniline backbone substituted with a trifluoromethoxy group at the meta-position. This substitution is pivotal to its chemical behavior and utility.

Caption: Figure 1: Molecular structure of **3-(Trifluoromethoxy)aniline**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	<b>3-(trifluoromethoxy)aniline</b> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	1535-73-5 <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C7H6F3NO <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Weight	177.12 g/mol <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
SMILES	<chem>Nc1cccc(OC(F)(F)F)c1</chem>
InChI	1S/C7H6F3NO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2
InChIKey	SADHVOSOZBAAGL-UHFFFAOYSA-N <a href="#">[4]</a> <a href="#">[7]</a>

| Synonyms | m-(Trifluoromethoxy)aniline,  $\alpha,\alpha,\alpha$ -Trifluoro-m-anisidine[\[1\]](#)[\[7\]](#)[\[8\]](#) |

## Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of **3-(Trifluoromethoxy)aniline** are summarized below. These properties are crucial for its handling, storage, and application in various synthetic procedures.

Table 2: Physicochemical Properties

Property	Value
Appearance	<b>Clear yellow to orange liquid</b> <a href="#">[1]</a> <a href="#">[7]</a>
Boiling Point	72-73 °C @ 8 mmHg <a href="#">[7]</a>
Density	1.325 g/mL at 25 °C <a href="#">[7]</a>
Refractive Index	n <sub>20/D</sub> 1.466 <a href="#">[7]</a>
Flash Point	85 °C (185 °F) - closed cup <a href="#">[7]</a>
Water Solubility	Not miscible or difficult to mix <a href="#">[7]</a>
pKa (Predicted)	3.36 ± 0.10 <a href="#">[7]</a>

| Purity |  $\geq 98\%$  (GC)[1] |

Table 3: Spectroscopic Data

Technique	Availability
<sup>1</sup> H NMR	Data available from suppliers like Sigma-Aldrich.[4]
<sup>13</sup> C NMR	Data available through spectral databases.[4]
IR Spectroscopy	FTIR and ATR-IR spectra are available from sources like Bio-Rad.[4]

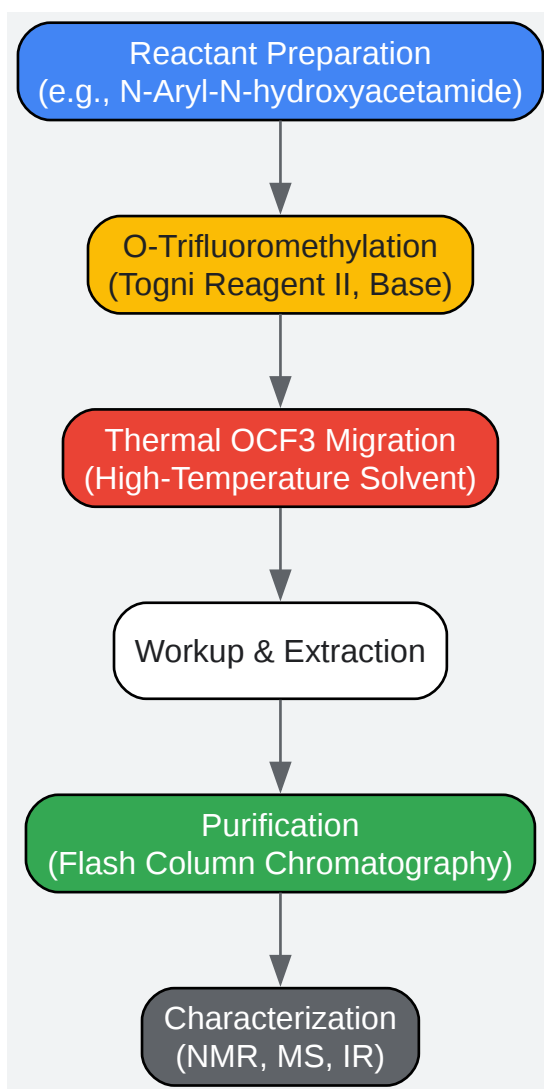
| Mass Spectrometry | Data is available in various chemical databases.[4] |

## Synthesis and Applications

While a specific, detailed protocol for the industrial synthesis of **3-(Trifluoromethoxy)aniline** is proprietary, a general understanding can be derived from related academic syntheses of other trifluoromethoxylated aniline derivatives. These methods often involve the use of specialized fluorinating agents.

The following protocol is a representative example for synthesizing a related compound, methyl 4-acetamido-3-(trifluoromethoxy)benzoate, which illustrates the key steps of trifluoromethoxylation and subsequent rearrangement.[10]

- **O-Trifluoromethylation:** Methyl 4-(N-hydroxyacetamido)benzoate is treated with Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) in the presence of a catalytic amount of cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) in chloroform at room temperature.[10] This step yields an N-(trifluoromethoxy)acetamido intermediate.
- **Thermal Rearrangement:** The intermediate is heated in nitromethane at 120 °C in a sealed pressure vessel.[10] This induces an intramolecular migration of the -OCF<sub>3</sub> group to the ortho position of the aniline ring.
- **Purification:** The crude product is concentrated in vacuo and purified using flash column chromatography to yield the final ortho-trifluoromethoxylated aniline derivative.[10]



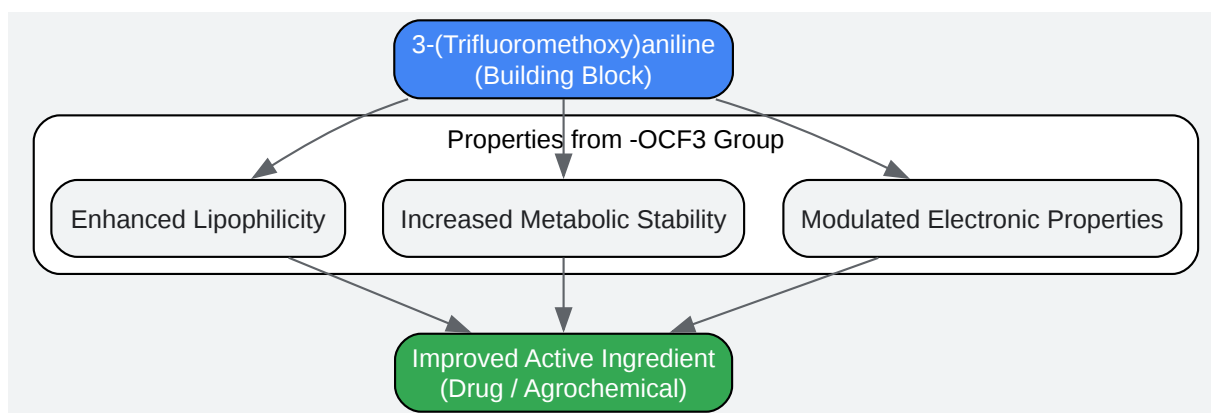
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Caption: Figure 2: General workflow for synthesizing trifluoromethoxylated anilines.

**3-(Trifluoromethoxy)aniline** is a versatile intermediate primarily because the -OCF<sub>3</sub> group acts as a lipophilic hydrogen bond acceptor that can significantly enhance a molecule's pharmacokinetic profile.

- **Pharmaceuticals:** It is a key building block in the synthesis of various pharmaceuticals, especially those targeting neurological disorders.[1][11] The trifluoromethoxy group can improve metabolic stability and cell membrane permeability.[2] For example, it is a reactant in the synthesis of pyrazolone-quinazoline hybrids, which are inhibitors of human hydroxyphenylpyruvate dioxygenase and potential treatments for type I tyrosinemia.[6][7]

- Agrochemicals: In the agrochemical industry, this compound is used to formulate advanced herbicides and pesticides.[1][3] The -OCF<sub>3</sub> group enhances the bioactivity and stability of the active ingredients.[1]



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Caption: Figure 3: Logical relationship of the -OCF<sub>3</sub> group to enhanced properties.

## Conclusion

**3-(Trifluoromethoxy)aniline** is a cornerstone intermediate for creating high-performance molecules in the pharmaceutical and agricultural sectors. Its defining trifluoromethoxy group provides a powerful tool for chemists to fine-tune molecular properties, leading to enhanced efficacy, stability, and bioavailability. The data and protocols summarized in this guide underscore its significance and provide a foundational resource for its application in advanced synthesis.

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